Direct Photo-Hydroxylation Reactivity: α-Iodo Ketones Outperform α-Bromo Ketones Under Identical Irradiation Conditions
Under high-pressure mercury-lamp irradiation, α-iodoacyclic ketones (including the target compound class) undergo direct photochemical α-hydroxylation to give the corresponding α-hydroxyketones in good yields. By contrast, α-bromoketones fail to yield α-hydroxy products under identical irradiation conditions; conversion is achieved only upon addition of KI, which generates the α-iodo ketone in situ [1]. This establishes a fundamental, halogen-identity-dependent mechanistic divergence that renders the iodo derivative indispensable for direct photohydroxylation protocols.
| Evidence Dimension | Photochemical α-hydroxylation reactivity |
|---|---|
| Target Compound Data | α-Iodoacyclic ketones (including 3-iodo-2-butanone class): α-hydroxyketones obtained in good yields under Hg-lamp irradiation |
| Comparator Or Baseline | α-Bromocycloalkanones and α-bromoacyclic ketones: no α-hydroxylation observed under identical irradiation; reaction enabled only by pre-addition of KI |
| Quantified Difference | Qualitative: product formation vs. no reaction. α,α′-Diiodo ketones additionally yield α,α′-dihydroxyketones, a class scarcely reported prior to this work. |
| Conditions | High-pressure mercury lamp; α-iodocycloalkanones, α-bromocycloalkanones, α-iodo-β-alkoxy esters, and α-iodoacyclic ketones in hexane or other solvents. Tetrahedron 2005, 61, 2453–2463. |
Why This Matters
For laboratories synthesizing α-hydroxyketone intermediates—key building blocks in natural product and pharmaceutical synthesis—3-iodo-2-butanone enables a direct, single-step photochemical route that the bromo analog cannot deliver; eliminating the need for KI additives reduces workup complexity and improves atom economy.
- [1] Cho, C. S.; Uemura, S. Photo-irradiation of α-halo carbonyl compounds: a novel synthesis of α-hydroxy- and α,α′-dihydroxyketones. Tetrahedron 2005, 61, 2453–2463. DOI: 10.1016/j.tet.2005.01.042. View Source
